molecular formula C5H6BrF3 B2481742 1-Bromo-3-(trifluoromethyl)cyclobutane CAS No. 2306248-65-5

1-Bromo-3-(trifluoromethyl)cyclobutane

Cat. No.: B2481742
CAS No.: 2306248-65-5
M. Wt: 203.002
InChI Key: LHJMYJBLOMVORH-JPYJGEKTSA-N
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Description

1-Bromo-3-(trifluoromethyl)cyclobutane is an organobromine compound with the molecular formula C5H6BrF3 It is characterized by a cyclobutane ring substituted with a bromine atom and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(trifluoromethyl)cyclobutane can be synthesized through several methods. One common approach involves the bromination of 3-(trifluoromethyl)cyclobutene using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(trifluoromethyl)cyclobutane undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 3-(trifluoromethyl)cyclobutene.

    Oxidation and Reduction Reactions: The trifluoromethyl group can participate in oxidation or reduction reactions, leading to the formation of different functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Elimination: Strong bases such as sodium hydride or potassium tert-butoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Nucleophilic Substitution: Formation of 3-(trifluoromethyl)cyclobutanol or 3-(trifluoromethyl)cyclobutylamine.

    Elimination: Formation of 3-(trifluoromethyl)cyclobutene.

Scientific Research Applications

1-Bromo-3-(trifluoromethyl)cyclobutane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(trifluoromethyl)cyclobutane depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. The trifluoromethyl group can influence the reactivity and stability of the compound through its electron-withdrawing effects.

Comparison with Similar Compounds

    1-Bromo-3-(trifluoromethyl)benzene: Similar in structure but with a benzene ring instead of a cyclobutane ring.

    3-Bromo-1-(trifluoromethyl)cyclobutane: Positional isomer with the bromine and trifluoromethyl groups at different positions on the cyclobutane ring.

Uniqueness: 1-Bromo-3-(trifluoromethyl)cyclobutane is unique due to the combination of a cyclobutane ring with both bromine and trifluoromethyl substituents. This structure imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential bioactivity.

Properties

IUPAC Name

1-bromo-3-(trifluoromethyl)cyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrF3/c6-4-1-3(2-4)5(7,8)9/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJMYJBLOMVORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2247103-30-4, 2306248-65-5, 2375261-29-1
Record name 1-bromo-3-(trifluoromethyl)cyclobutane
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Record name rac-(1r,3r)-1-bromo-3-(trifluoromethyl)cyclobutane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1s,3s)-1-bromo-3-(trifluoromethyl)cyclobutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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